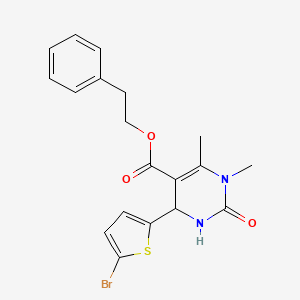![molecular formula C24H22N4O3S B11672106 2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B11672106.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Benzimidazol-2-ylsulfanyl)-N’-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazid ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Aufmerksamkeit erregt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Benzimidazolring, eine Sulfanylgruppe und eine Hydrazidgruppe umfasst. Ihre besonderen chemischen Eigenschaften machen sie zu einem interessanten Forschungsobjekt in der medizinischen Chemie, Materialwissenschaft und analytischen Chemie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazid erfolgt typischerweise in mehreren Schritten. Ein gängiges Verfahren beginnt mit der Herstellung von 1H-Benzimidazol-2-thiol, das dann mit einem geeigneten Aldehyd zur entsprechenden Schiff-Base umgesetzt wird. Dieser Zwischenprodukt wird dann mit Hydrazinderivaten umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen oft Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer spezialisierten Anwendungen und der Komplexität ihrer Synthese. Die Skalierung der Labor-Synthesemethoden mit entsprechenden Modifikationen für die großtechnische Produktion könnte ein möglicher Ansatz sein.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(1H-Benzimidazol-2-ylsulfanyl)-N’-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Sulfanylgruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Hydrazidgruppe kann zu entsprechenden Aminen reduziert werden.
Substitution: Der Benzimidazolring kann elektrophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, umfassen aber oft kontrollierte Temperaturen und spezifische Lösungsmittel .
Wichtigste gebildete Produkte
Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören Sulfoxide, Sulfone, Amine und substituierte Benzimidazolderivate.
Wissenschaftliche Forschungsanwendungen
2-(1H-Benzimidazol-2-ylsulfanyl)-N’-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Ligand in der Koordinationschemie und als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen und Antikrebsaktivitäten untersucht.
Medizin: Wird aufgrund seiner einzigartigen chemischen Struktur auf sein Potenzial als therapeutisches Mittel untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
Der Wirkungsmechanismus von 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Benzimidazolring kann mit DNA oder Proteinen interagieren und deren Funktion möglicherweise hemmen. Die Hydrazidgruppe kann kovalente Bindungen mit biologischen Molekülen bilden, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem beteiligten biologischen System ab .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(1H-Benzimidazol-2-ylsulfanyl)-essigsäure (5-Brom-2-methoxybenzyliden)-hydrazid
- 2-(1H-Benzimidazol-2-ylsulfanyl)-essigsäure (3-Brom-benzyliden)-hydrazid
- 2-(1H-Benzimidazol-2-ylsulfanyl)-essigsäure (2-Chlor-3-phenylallyliden)-hydrazid
Einzigartigkeit
Was 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazid von ähnlichen Verbindungen abhebt, ist seine spezifische Kombination von funktionellen Gruppen, die einzigartige chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Benzyloxy- und Methoxygruppen sowie der Hydrazidgruppe verstärkt seine potenziellen Wechselwirkungen mit biologischen Zielstrukturen und seine Vielseitigkeit in chemischen Reaktionen .
Eigenschaften
Molekularformel |
C24H22N4O3S |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H22N4O3S/c1-30-21-12-11-18(13-22(21)31-15-17-7-3-2-4-8-17)14-25-28-23(29)16-32-24-26-19-9-5-6-10-20(19)27-24/h2-14H,15-16H2,1H3,(H,26,27)(H,28,29)/b25-14+ |
InChI-Schlüssel |
NPZXYIVGIFNNOG-AFUMVMLFSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11672029.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11672037.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11672042.png)
![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)
![N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide](/img/structure/B11672060.png)
![(5Z)-2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11672061.png)
![(5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11672064.png)
![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672077.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672092.png)
![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B11672108.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672113.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide](/img/structure/B11672118.png)
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11672120.png)
